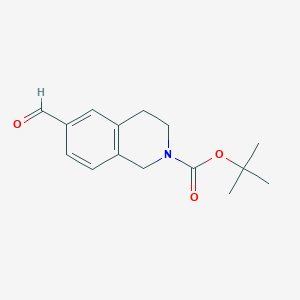

2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde, also known as tert-Butyl 6-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs), which are an important class of isoquinoline alkaloids, has garnered significant attention in the scientific community . Various multicomponent reactions have been developed for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving the isomerization of iminium intermediate (exo/endo isomerization) have been highlighted .Molecular Structure Analysis

The molecular structure of 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde consists of a tetrahydroisoquinoline core with a carbaldehyde group at the 6-position and a tert-butyl (Boc) group at the 2-position .Chemical Reactions Analysis

The chemical reactions involving 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde are primarily related to its C(1)-functionalization . These reactions can involve the isomerization of an iminium intermediate .Aplicaciones Científicas De Investigación

- Privileged Scaffold : 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde (THIQ) serves as a privileged scaffold in organic synthesis. It appears in both natural and non-natural compounds with diverse biological activities .

Synthetic Chemistry and Medicinal Chemistry

Multicomponent Reactions (MCRs)

Safety and Hazards

When handling 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

Direcciones Futuras

The future directions for the research and development of 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde and related compounds are likely to involve the development of new and environmentally friendly methods for the synthesis of THIQ derivatives . This includes further exploration of multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .

Mecanismo De Acción

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs) are an important structural motif of various natural products and therapeutic lead compounds . They are key fragments of a diverse range of alkaloids and bioactive molecules .

Mode of Action

Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The C(1)-functionalization of THIQs, such as in the case of 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde, can act as precursors for various alkaloids displaying multifarious biological activities .

Biochemical Pathways

Thiq derivatives have broad applications in asymmetric catalysis as chiral scaffolds .

Result of Action

Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Action Environment

It is known that the compound should be handled with care to avoid dust formation and contact with skin and eyes .

Propiedades

IUPAC Name |

tert-butyl 6-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-7-6-12-8-11(10-17)4-5-13(12)9-16/h4-5,8,10H,6-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCBGBZLKOFNPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(azepan-1-ylsulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2753003.png)

![4-[(2-Methoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2753006.png)

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2753007.png)

![2-Methyl-1-azabicyclo[3.3.1]nonan-4-one](/img/structure/B2753022.png)